2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system containing both pyrrole and pyrimidine rings, with a thioxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 4-pyrimidylhydrazones with 2-bis(methylthio)methyleneaminopyrrole-3-carbonitrile . This reaction typically requires high temperatures and specific reaction conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrrolopyrimidines
Scientific Research Applications
2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the thioxo group.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with a fused ring system, but with a thiazole ring instead of a pyrrole ring.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring, showing different reactivity and applications.
Uniqueness
2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new bioactive molecules and materials.
Properties
CAS No. |
16372-06-8 |
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Molecular Formula |
C6H7N3OS |
Molecular Weight |
169.21 g/mol |
IUPAC Name |
2-sulfanylidene-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H7N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H2,(H3,7,8,9,10,11) |
InChI Key |
VITZTEXYFPRXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=O)NC(=S)N2 |
Origin of Product |
United States |
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